molecular formula C23H38NNaO19 B15157380 Sodium 5-acetamido-4-hydroxy-2-[(3,4,5-trihydroxy-6-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-2-yl)methoxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Sodium 5-acetamido-4-hydroxy-2-[(3,4,5-trihydroxy-6-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-2-yl)methoxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Cat. No.: B15157380
M. Wt: 655.5 g/mol
InChI Key: GNRWSMYCXVSPHE-UHFFFAOYSA-M
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Description

Sodium 5-acetamido-4-hydroxy-2-[(3,4,5-trihydroxy-6-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-2-yl)methoxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex organic compound with a highly intricate structure

Preparation Methods

The synthesis of Sodium 5-acetamido-4-hydroxy-2-[(3,4,5-trihydroxy-6-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-2-yl)methoxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and selective acylation. Industrial production methods may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Sodium 5-acetamido-4-hydroxy-2-[(3,4,5-trihydroxy-6-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-2-yl)methoxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The acetamido group may also play a role in binding to specific sites on the target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar compounds include other glycosylated molecules and acetamido derivatives. Compared to these compounds, Sodium 5-acetamido-4-hydroxy-2-[(3,4,5-trihydroxy-6-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-2-yl)methoxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is unique due to its specific combination of functional groups and structural complexity. This uniqueness may confer distinct properties and applications in various fields.

Properties

Molecular Formula

C23H38NNaO19

Molecular Weight

655.5 g/mol

IUPAC Name

sodium;5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate

InChI

InChI=1S/C23H39NO19.Na/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-13(31)14(32)17(35)21(41-10)42-18-9(4-26)40-20(36)16(34)15(18)33;/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38);/q;+1/p-1

InChI Key

GNRWSMYCXVSPHE-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O.[Na+]

Origin of Product

United States

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